2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone
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Overview
Description
2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatility in various fields, including medicinal chemistry, due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with ketone reagents to form 1-(1-ethyl-1H-pyrazol-4-yl)ethanol. This intermediate is then oxidized to yield the final product .
Industrial Production Methods: Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts and controlled reaction environments to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or sulfonyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include substituted pyrazoles, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and as an intermediate in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate inflammatory pathways .
Comparison with Similar Compounds
3-Aminopyrazole: Shares a similar pyrazole ring structure but differs in the position of the amino group.
4-Aminopyrazole: Another related compound with the amino group at a different position on the pyrazole ring.
1-(1H-Pyrazol-4-yl)ethanone: Similar in structure but lacks the amino group
Uniqueness: 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-amino-1-(1-ethylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-2-10-5-6(4-9-10)7(11)3-8/h4-5H,2-3,8H2,1H3 |
InChI Key |
XOLQBQKRBXQDNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)CN |
Origin of Product |
United States |
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